p-Isopropylcalix-6-arene

Descripción general

Descripción

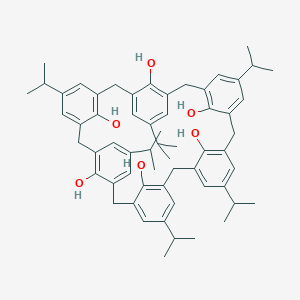

p-Isopropylcalix-6-arene is a macrocyclic compound belonging to the calixarene family Calixarenes are cyclic oligomers derived from phenols and formaldehyde, and they are known for their ability to form host-guest complexes with various ions and molecules this compound, in particular, has six phenolic units linked by methylene bridges, with isopropyl groups attached to the para positions of the phenolic rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of p-Isopropylcalix-6-arene typically involves the condensation of p-isopropylphenol with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridges linking the phenolic units. The reaction mixture is usually heated to promote the condensation process, and the resulting product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and consistency .

Análisis De Reacciones Químicas

Types of Reactions

p-Isopropylcalix-6-arene undergoes various chemical reactions, including complexation, oxidation, and substitution reactions. The compound is known for its ability to form stable complexes with metal ions, particularly cesium and lanthanide ions .

Common Reagents and Conditions

Complexation Reactions:

This compound forms complexes with metal ions in the presence of solvents such as dimethylsulfoxide and acetonitrile. The reaction conditions typically involve mixing the calixarene with the metal ion solution at room temperature or slightly elevated temperatures .Oxidation Reactions: The phenolic units of this compound can undergo oxidation in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution Reactions: The isopropyl groups on the phenolic rings can be substituted with other functional groups through reactions with electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions include metal ion complexes, oxidized derivatives of this compound, and substituted calixarenes with various functional groups .

Aplicaciones Científicas De Investigación

Ion Selectivity and Sensing Applications

Cesium Ion Sensors

One of the prominent applications of p-IPC6 is in the development of highly selective sensors for cesium ions (). Research has demonstrated that p-IPC6 can form stable complexes with in non-aqueous solvents like dimethylsulfoxide (DMSO) and acetonitrile. The complexation stoichiometry is typically 1:1, indicating a strong interaction between the calixarene and the cation. The stability constants for these complexes vary with solvent composition, highlighting the importance of solvent choice in sensor design .

Polymeric Membrane Sensors

A significant advancement in sensor technology involves the use of p-IPC6 in polymeric membrane electrodes. These electrodes exhibit high selectivity and sensitivity for , making them suitable for environmental monitoring and analysis of cesium contamination in various samples. The performance metrics include detection limits as low as for cesium ions, showcasing their practical utility in real-world applications .

| Sensor Type | Ion Detected | Detection Limit | Application Area |

|---|---|---|---|

| Polymeric Membrane | Cesium () | Environmental Monitoring | |

| Colorimetric Probes | Various PAHs | Environmental Analysis |

Catalytic Applications

p-IPC6 has also been explored for its catalytic properties, particularly in the reduction of hydrogen peroxide and other organic substrates. Studies indicate that silver nanoparticles (AgNPs) modified with p-IPC6 can effectively catalyze various reactions due to their enhanced surface area and reactivity.

Hydrogen Peroxide Reduction

The catalytic activity of p-IPC6-modified AgNPs was assessed in the reduction of hydrogen peroxide, demonstrating significant efficiency. This application is particularly relevant in environmental chemistry, where hydrogen peroxide is often used as an oxidizing agent .

Thermodynamic Studies

Thermodynamic investigations into the complexation behavior of p-IPC6 with various cations have provided insights into its binding characteristics. For instance, studies have shown that while the formation of complexes with is enthalpy destabilized, it is entropy stabilized, indicating favorable conditions for complex formation under specific solvent environments .

| Cation | Complex Stability | Thermodynamic Parameters |

|---|---|---|

| Cesium () | Entropy Stabilized | ΔH° < 0 (Destabilized), ΔS° > 0 (Stabilized) |

Environmental Applications

Given its selectivity towards specific ions and compounds, p-IPC6 has potential applications in environmental science. Its ability to form complexes with heavy metals and organic pollutants makes it a candidate for developing sensors and remediation technologies aimed at detecting and removing contaminants from water sources.

Mecanismo De Acción

The mechanism of action of p-Isopropylcalix-6-arene primarily involves its ability to form host-guest complexes with various ions and molecules. The compound’s unique structure, with its hydrophobic cavity and multiple binding sites, allows it to selectively interact with specific targets. This interaction is driven by electrostatic attractions, hydrogen bonding, and van der Waals forces .

Comparación Con Compuestos Similares

Similar Compounds

p-tert-Butylcalix-6-arene: Similar to p-Isopropylcalix-6-arene but with tert-butyl groups instead of isopropyl groups.

p-Sulfonatocalix-6-arene: Contains sulfonate groups, making it more water-soluble and suitable for applications in aqueous environments.

p-Methylcalix-6-arene: Has methyl groups, offering different steric and electronic properties compared to this compound.

Uniqueness

This compound is unique due to its specific structural features, such as the isopropyl groups, which influence its solubility, stability, and binding properties. These characteristics make it particularly suitable for applications in non-aqueous environments and for the selective binding of certain metal ions .

Actividad Biológica

p-Isopropylcalix-6-arene (p-IPC6) is a macrocyclic compound belonging to the calixarene family, characterized by its unique structural features and potential biological activities. This article explores the biological activity of p-IPC6, focusing on its antimicrobial properties, ion-selective capabilities, and complexation behavior with various cations.

1. Antimicrobial Properties

Numerous studies have investigated the antimicrobial properties of calixarenes, including p-IPC6. The compound exhibits significant activity against various microorganisms, including bacteria and fungi.

1.1 Bacterial Activity

Research has demonstrated that p-IPC6 can inhibit the growth of both Gram-positive and Gram-negative bacteria. A study reported that derivatives of calixarenes show pronounced bactericidal activity, particularly those with functional groups that enhance interaction with bacterial membranes .

- Example Findings:

1.2 Fungal Activity

In addition to bacterial activity, p-IPC6 has been tested for antifungal properties. Preliminary screening indicated that calixarenes could inhibit fungal growth effectively, with specific attention to the growth rate and inhibition rate metrics used to quantify efficacy .

2. Ion Complexation and Selectivity

This compound has been extensively studied for its ability to complex with various cations, particularly cesium ions (Cs+). The complexation behavior is crucial for applications in environmental monitoring and analytical chemistry.

2.1 Thermodynamic Studies

A thermodynamic study revealed that p-IPC6 forms a stable 1:1 complex with Cs+ ions in different solvent systems. The stability constants of these complexes increase with temperature, indicating an endothermic reaction process .

Table 1: Stability Constants of this compound with Cs+

| Temperature (°C) | Stability Constant (log K) |

|---|---|

| 25 | 2.5 |

| 35 | 3.0 |

| 45 | 3.5 |

This table illustrates the increasing stability of the p-IPC6-Cs+ complex as temperature rises, which is beneficial for applications requiring robust ion-selective membranes.

3. Ion-Selective Membrane Sensors

The development of ion-selective electrodes (ISEs) incorporating p-IPC6 has shown promising results for detecting trace amounts of cesium ions in environmental samples. These sensors exhibit high selectivity and stability across a range of pH levels.

3.1 Performance Metrics

The performance of ISEs based on p-IPC6 has been characterized by:

- Nernstian Slope : Approximately 57.29 mV per decade.

- Detection Range : From to for Cs+ ions.

- Response Time : Rapid response observed within minutes .

4. Case Studies

Several case studies highlight the practical applications of p-IPC6 in various fields:

4.1 Environmental Monitoring

A study utilized p-IPC6-based ISEs for monitoring cesium levels in water samples, demonstrating their effectiveness in real-world applications . The electrodes showed good reproducibility and low detection limits, making them suitable for environmental analysis.

4.2 Agricultural Applications

Research into the use of surfactant-modified calixarenes, including p-IPC6, has indicated their potential in extracting pesticide residues from agricultural products, enhancing food safety measures .

Propiedades

IUPAC Name |

5,11,17,23,29,35-hexa(propan-2-yl)heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-37,38,39,40,41,42-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H72O6/c1-31(2)37-13-43-25-45-15-38(32(3)4)17-47(56(45)62)27-49-19-40(34(7)8)21-51(58(49)64)29-53-23-42(36(11)12)24-54(60(53)66)30-52-22-41(35(9)10)20-50(59(52)65)28-48-18-39(33(5)6)16-46(57(48)63)26-44(14-37)55(43)61/h13-24,31-36,61-66H,25-30H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYWXTRCNXGJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)C(C)C)CC7=C(C(=CC(=C7)C(C)C)C2)O)O)C(C)C)C(C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H72O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104789-79-9 | |

| Record name | NSC 634597 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104789799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-ISOPROPYLCALIX-6-ARENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBN41G8CTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.